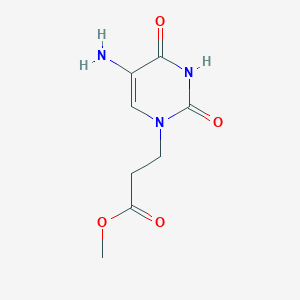
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with an amino-substituted pyrimidine derivative. The reaction conditions often require the use of a catalyst and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate
- Ethyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate
- Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanoate
Uniqueness
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
methyl 3-(5-amino-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O4/c1-15-6(12)2-3-11-4-5(9)7(13)10-8(11)14/h4H,2-3,9H2,1H3,(H,10,13,14) |
Clave InChI |
DCUUWHSJWPWJSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=C(C(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


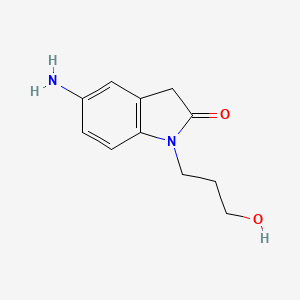
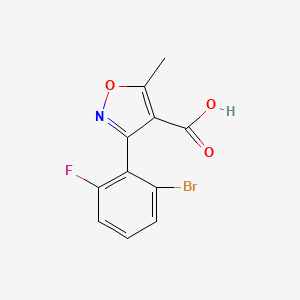
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
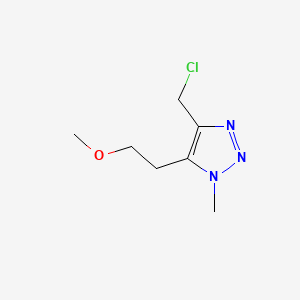

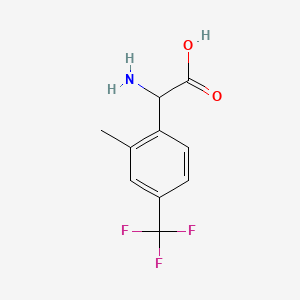
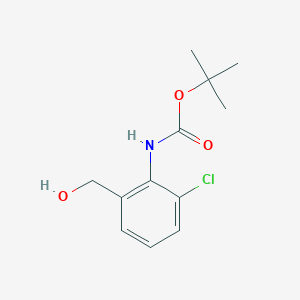
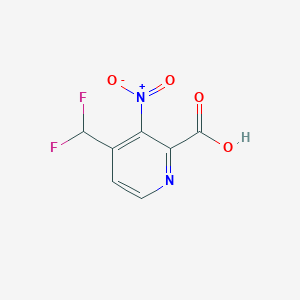
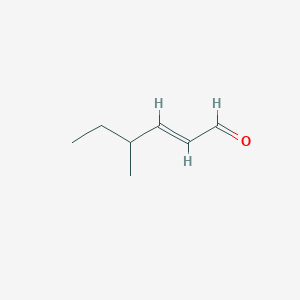

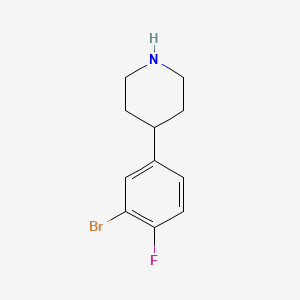

![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)

